4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate
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Overview
Description
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic compound that features a pyran ring fused with a pyrimidine moiety and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro or fluoro groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved are subjects of ongoing research and may include interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,3-diphenylpropanoate
- 2-thio-containing pyrimidines
Uniqueness
What sets 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-chloro-6-fluorobenzoate apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFN2O4S/c18-11-3-1-4-12(19)15(11)16(23)25-14-8-24-10(7-13(14)22)9-26-17-20-5-2-6-21-17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJISKANEUAYIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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